Cas no 384346-27-4 (3-(4-Chlorophenoxy)piperidine)
3-(4-Chlorophenoxy)piperidine Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-Chlorophenoxy)piperidine
- piperidine, 3-(4-chlorophenoxy)-
- AKOS005264403
- EN300-241643
- DTXSID30397576
- CS-0451911
- 384346-27-4
- AS-40629
- A853758
- MFCD08061075
- FT-0702104
- SCHEMBL3809688
-
- MDL: MFCD08061075
- Inchi: 1S/C11H14ClNO/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h3-6,11,13H,1-2,7-8H2
- InChI Key: OXELOOCWZRBKSV-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)OC1CNCCC1
Computed Properties
- Exact Mass: 211.07652
- Monoisotopic Mass: 211.076
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.6
- Topological Polar Surface Area: 21.3A^2
Experimental Properties
- Density: 1.15
- Boiling Point: 312.8°Cat760mmHg
- Flash Point: 142.9°C
- Refractive Index: 1.538
- Water Partition Coefficient: Soluble in water.
- PSA: 21.26
3-(4-Chlorophenoxy)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129007873-250mg |
3-(4-Chlorophenoxy)piperidine |
384346-27-4 | 97% | 250mg |
$201.88 | 2023-09-02 | |
| Alichem | A129007873-1g |
3-(4-Chlorophenoxy)piperidine |
384346-27-4 | 97% | 1g |
$510.84 | 2023-09-02 | |
| Chemenu | CM181489-1g |
3-(4-chlorophenoxy)piperidine |
384346-27-4 | 97% | 1g |
$389 | 2021-08-05 | |
| abcr | AB176958-250 mg |
3-(4-Chlorophenoxy)piperidine |
384346-27-4 | 250MG |
€89.10 | 2022-03-04 | ||
| abcr | AB176958-1 g |
3-(4-Chlorophenoxy)piperidine |
384346-27-4 | 1g |
€261.00 | 2022-03-04 | ||
| Chemenu | CM181489-1g |
3-(4-chlorophenoxy)piperidine |
384346-27-4 | 97% | 1g |
$442 | 2023-01-09 | |
| abcr | AB176958-250mg |
3-(4-Chlorophenoxy)piperidine; . |
384346-27-4 | 250mg |
€102.70 | 2024-04-17 | ||
| abcr | AB176958-1g |
3-(4-Chlorophenoxy)piperidine; . |
384346-27-4 | 1g |
€300.00 | 2024-04-17 | ||
| Enamine | EN300-241643-1g |
3-(4-chlorophenoxy)piperidine |
384346-27-4 | 1g |
$271.0 | 2023-09-15 | ||
| Enamine | EN300-241643-5g |
3-(4-chlorophenoxy)piperidine |
384346-27-4 | 5g |
$783.0 | 2023-09-15 |
3-(4-Chlorophenoxy)piperidine Suppliers
3-(4-Chlorophenoxy)piperidine Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 3-(4-Chlorophenoxy)piperidine
Research Brief on 3-(4-Chlorophenoxy)piperidine (CAS: 384346-27-4): Recent Advances and Applications in Chemical Biology and Medicine
3-(4-Chlorophenoxy)piperidine (CAS: 384346-27-4) is a piperidine derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound, characterized by a chlorophenoxy moiety attached to a piperidine ring, has been explored for its diverse pharmacological properties, including its role as a building block in drug discovery and its interactions with biological targets. Recent studies have focused on its synthesis, structural modifications, and biological evaluations, shedding light on its therapeutic potential.
One of the key areas of research involving 3-(4-Chlorophenoxy)piperidine is its application in the development of central nervous system (CNS) therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit high affinity for sigma-1 and sigma-2 receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. The study highlighted the compound's ability to modulate receptor activity, suggesting its potential as a lead structure for novel neuroprotective agents.
In addition to its CNS applications, 3-(4-Chlorophenoxy)piperidine has been investigated for its antimicrobial properties. A recent Bioorganic & Medicinal Chemistry Letters publication (2024) reported that certain analogs of this compound displayed potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, offering a promising avenue for the development of new antibiotics.
Another notable advancement is the use of 3-(4-Chlorophenoxy)piperidine in the synthesis of hybrid molecules. A 2024 study in European Journal of Medicinal Chemistry described the design of hybrid compounds combining this piperidine derivative with known pharmacophores, resulting in molecules with enhanced bioavailability and target specificity. These hybrids exhibited improved pharmacokinetic profiles in preclinical models, underscoring the versatility of 3-(4-Chlorophenoxy)piperidine as a scaffold in drug design.
Despite these promising findings, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Ongoing research aims to address these issues through structural refinements and advanced computational modeling. For instance, a 2023 ACS Chemical Neuroscience study utilized molecular docking simulations to predict the binding modes of 3-(4-Chlorophenoxy)piperidine derivatives, providing insights for future drug development efforts.
In conclusion, 3-(4-Chlorophenoxy)piperidine (CAS: 384346-27-4) represents a versatile and pharmacologically relevant compound with applications spanning neuroprotection, antimicrobial therapy, and hybrid drug design. Continued research into its mechanisms of action and structural optimization is expected to yield novel therapeutic agents with significant clinical impact. This brief underscores the importance of interdisciplinary collaboration in advancing the potential of this promising molecule.
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